Cas no 860195-74-0 (3-Bromo-8-chloro-6-nitroquinoline)

3-Bromo-8-chloro-6-nitroquinoline is a halogenated nitroquinoline derivative with significant utility in synthetic organic chemistry and pharmaceutical research. Its distinct substitution pattern—bromo at the 3-position, chloro at the 8-position, and nitro at the 6-position—makes it a versatile intermediate for constructing complex heterocyclic frameworks. The electron-withdrawing nitro group enhances reactivity in nucleophilic aromatic substitution, while the halogen substituents facilitate further functionalization via cross-coupling reactions. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including potential antimicrobial and anticancer agents. Its high purity and stability ensure reliable performance in multistep synthetic routes.
3-Bromo-8-chloro-6-nitroquinoline structure
860195-74-0 structure
Product Name:3-Bromo-8-chloro-6-nitroquinoline
CAS No:860195-74-0
MF:C9H4BrClN2O2
MW:287.497260093689
CID:1032075
PubChem ID:71464128
Update Time:2025-10-28

3-Bromo-8-chloro-6-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-8-chloro-6-nitroquinoline
    • SB69127
    • DTXSID10855907
    • 860195-74-0
    • DB-122635
    • 3-Bromo-8-chloro-6-nitro quinoline
    • Inchi: 1S/C9H4BrClN2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H
    • InChI Key: YTRKUHPOCUQJQJ-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C(=CC(=CC2=C1)[N+](=O)[O-])Cl

Computed Properties

  • Exact Mass: 285.91447g/mol
  • Monoisotopic Mass: 285.91447g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 58.7Ų

3-Bromo-8-chloro-6-nitroquinoline Pricemore >>

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Additional information on 3-Bromo-8-chloro-6-nitroquinoline

3-Bromo-8-chloro-6-nitroquinoline (CAS No: 860195-74-0)

3-Bromo-8-chloro-6-nitroquinoline is a highly specialized organic compound belonging to the quinoline family. With the CAS registry number 860195-74-0, this compound has garnered significant attention in the fields of medicinal chemistry, materials science, and pharmacology due to its unique structural properties and potential applications. The molecule consists of a quinoline ring system with three substituents: a bromine atom at position 3, a chlorine atom at position 8, and a nitro group at position 6. These substituents not only influence the compound's chemical reactivity but also play a crucial role in its biological activity and electronic properties.

The synthesis of 3-bromo-8-chloro-6-nitroquinoline typically involves multi-step organic reactions, often utilizing quinoline as the starting material. The introduction of halogen atoms (bromine and chlorine) and the nitro group is achieved through electrophilic substitution reactions, which are carefully controlled to ensure regioselectivity. Recent advancements in catalytic methods have improved the efficiency and yield of these reactions, making the compound more accessible for research and development purposes.

One of the most intriguing aspects of 3-bromo-8-chloro-6-nitroquinoline is its electronic structure. The presence of electron-withdrawing groups like the nitro group significantly alters the conjugation within the quinoline ring, enhancing its ability to participate in various chemical transformations. This property has led to its use as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and materials science.

Recent studies have explored the potential of 3-bromo-8-chloro-6-nitroquinoline in medicinal chemistry. Researchers have investigated its role as a precursor for bioactive molecules, particularly those with anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting certain enzymes associated with chronic inflammatory diseases. These findings underscore its potential as a lead compound for developing novel therapeutic agents.

In addition to its medicinal applications, 3-bromo-8-chloro-6-nitroquinoline has also found relevance in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Ongoing research is focused on optimizing its performance in these applications by modifying its substituents and exploring new synthetic pathways.

The physical properties of 3-bromo-8-chloro-6-nitroquinoline are equally noteworthy. It exists as a crystalline solid with a melting point of approximately 220°C under standard conditions. Its solubility in common organic solvents like dichloromethane and ethyl acetate makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, understanding the fate and behavior of 3-bromo-8-chloro-6-nitroquinoline in natural systems is crucial. Recent studies have examined its biodegradation pathways under aerobic and anaerobic conditions, revealing that it undergoes slow transformation due to its stable aromatic structure. This information is vital for assessing its potential impact on ecosystems and guiding sustainable practices in its production and disposal.

In conclusion, 3-bromo-8-chloro-6-nitroquinoline stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application research, positions it as a valuable tool for future innovations in medicine, materials science, and beyond.

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